REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>>[C:10]([O:9][C:4]1[CH:5]=[C:6]([CH3:8])[CH:7]=[C:2]([CH3:1])[CH:3]=1)(=[O:12])[CH3:11]
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Name
|
|
Quantity
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206.5 g
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Type
|
reactant
|
Smiles
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CC=1C=C(C=C(C1)C)O
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Name
|
|
Quantity
|
337.3 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred at RT overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The mixture was poured onto water
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Type
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EXTRACTION
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Details
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extracted with methylene chloride
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Type
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WASH
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Details
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The organic phase was washed with sodium hydroxide solution and water
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Type
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CUSTOM
|
Details
|
dried
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pres-sure
|
Reaction Time |
8 (± 8) h |
Name
|
3,5-dimethylphenyl acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC(=CC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 286 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |